molecular formula C11H9ClN2 B13118483 2-Chloro-6-methyl-3,3'-bipyridine

2-Chloro-6-methyl-3,3'-bipyridine

Cat. No.: B13118483
M. Wt: 204.65 g/mol
InChI Key: RYNACGFYEXPAAR-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-3,3’-bipyridine is an organic compound with the molecular formula C11H9ClN2 It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, which involves the reaction of 2-chloro-6-methylpyridine with a suitable coupling partner in the presence of a copper catalyst . The reaction conditions often include elevated temperatures and the use of a base to facilitate the coupling process.

Another method involves the Suzuki coupling reaction, where 2-chloro-6-methylpyridine is reacted with a boronic acid derivative in the presence of a palladium catalyst . This method is known for its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of 2-Chloro-6-methyl-3,3’-bipyridine may involve large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-3,3’-bipyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as sodium hydroxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted bipyridine derivatives.

    Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids.

    Reduction Reactions: Products include hydrogenated bipyridine derivatives.

Scientific Research Applications

2-Chloro-6-methyl-3,3’-bipyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-3,3’-bipyridine depends on its application. As a ligand, it coordinates with metal centers to form complexes that can catalyze various chemical reactions. The molecular targets and pathways involved include metal ions and catalytic cycles that facilitate the transformation of substrates into products.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry.

    4,4’-Bipyridine: Known for its applications in materials science and as a building block in supramolecular chemistry.

    6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but with different substitution patterns, leading to unique properties.

Uniqueness

2-Chloro-6-methyl-3,3’-bipyridine is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct reactivity and coordination properties. This makes it a valuable compound for specific applications where these functional groups play a crucial role.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

2-chloro-6-methyl-3-pyridin-3-ylpyridine

InChI

InChI=1S/C11H9ClN2/c1-8-4-5-10(11(12)14-8)9-3-2-6-13-7-9/h2-7H,1H3

InChI Key

RYNACGFYEXPAAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C2=CN=CC=C2)Cl

Origin of Product

United States

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